molecular formula C9H8O2 B043037 4-Chromanone CAS No. 491-37-2

4-Chromanone

Cat. No.: B043037
CAS No.: 491-37-2
M. Wt: 148.16 g/mol
InChI Key: MSTDXOZUKAQDRL-UHFFFAOYSA-N
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Description

4-Chromanone, also known as chroman-4-one or 2,3-dihydro-1-benzopyran-4-one, is a significant heterocyclic compound that belongs to the class of oxygen-containing heterocycles. It consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone ring. This compound is a major building block in a variety of medicinal compounds and exhibits a broad spectrum of biological and pharmaceutical activities .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of this compound can yield chroman derivatives.

    Substitution: Substitution reactions at different positions of the chromanone ring can lead to a variety of substituted chromanones.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Plant Immunity Inducers

Recent Research Findings:
A study published in Molecules demonstrated that novel derivatives of 4-chromanone can serve as effective inducers of plant immunity against Cucumber Mosaic Virus (CMV) in Passiflora spp. (passion fruit). Compounds 7c and 7g exhibited inhibition rates of 57.69% and 51.73%, respectively, outperforming traditional treatments like dufulin and showing comparable efficacy to ningnanmycin .

Field Trials:

  • Compound 7c was tested at a concentration of 200 mg/L, achieving a relative control efficiency of 47.49% against CMV.
  • Nutritional quality tests indicated that this compound significantly enhanced disease resistance by increasing soluble protein, soluble sugar, total phenol, and chlorophyll content in the leaves, as well as improving the flavor profile of the fruits .

Medicinal Chemistry

Anti-Leishmanial Properties:
this compound has been identified as a lead compound in the design of anti-leishmanial agents. A study synthesized novel chromanone and quinolinone analogues, demonstrating promising anti-leishmanial activity . The structural modifications based on the chromanone framework allow for enhanced biological activity against Leishmania parasites.

Synthetic Methodologies:
The synthesis of this compound derivatives has evolved significantly, with various methodologies reported from 2016 to 2021. These methods focus on optimizing yields and improving biological activities. The chroman-4-one framework is recognized as a crucial building block in developing a wide range of medicinal compounds .

Nutritional Applications

Functional Food Ingredients:
this compound derivatives are being explored as functional food ingredients due to their bioactive properties. They have potential applications in enhancing nutritional composition and health benefits in food products . The GRAS (Generally Recognized As Safe) status for certain derivatives indicates their safety for consumption in food applications .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings/Results
Plant Immunity Inducers against CMV in Passiflora spp.Compounds 7c and 7g showed high inhibition rates
Medicinal Chemistry Anti-leishmanial agentsNovel derivatives exhibited promising activity
Nutritional Science Functional food ingredientsPotential health benefits and GRAS status for certain derivatives

Comparison with Similar Compounds

4-Chromanone is structurally related to several other compounds, including:

    Chromone: Differing by the presence of a double bond between C-2 and C-3.

    Flavanone: A 2-phenyl derivative of chroman-4-one.

    Isoflavone: A 3-phenyl derivative of chroman-4-one.

    Spirochromanone: Featuring a spiro linkage at the chromanone ring.

Uniqueness:

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can continue to explore its potential in various scientific fields.

Biological Activity

4-Chromanone, also known as chroman-4-one, is a significant compound in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, effects on various cell lines, and potential therapeutic applications.

Overview of this compound

This compound is a heterocyclic compound characterized by a benzopyran structure. Its derivatives have been extensively studied for their pharmacological properties, particularly in drug discovery and development. The compound serves as a scaffold for synthesizing various bioactive molecules, making it a valuable building block in medicinal chemistry .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. The following table summarizes key findings from recent research regarding the anticancer efficacy of various this compound derivatives:

CompoundCell Line(s) TestedIC50 (µM)Mechanism of Action
6,7-Methylenedioxy-4-chromanoneMCF-7, T47D, MDA-MB-231≤9.3Induces apoptosis
3-Benzylidene-chroman-4-oneK562, MDA-MB-231, SK-N-M≤3.86Cell cycle arrest and apoptosis
2-Hydroxy-4-chromanone derivativesVarious cancer cellsPotentCytotoxic activity
6,8-Dibromo-2-pentylchroman-4-oneSIRT2 inhibition1.5Selective inhibition of SIRT2

These compounds exhibit significant cytotoxicity against various cancer cell lines, with mechanisms including apoptosis induction and cell cycle arrest. For instance, the compound 14b demonstrated selective cytotoxicity against breast cancer cells (MCF-7) by up-regulating pro-apoptotic genes such as P53 and Bax while down-regulating anti-apoptotic genes like Bcl-2 .

The biological activity of this compound derivatives can be attributed to several mechanisms:

  • Apoptosis Induction : Many derivatives trigger programmed cell death in cancer cells by modulating the expression of key regulatory proteins involved in apoptosis.
  • Cell Cycle Arrest : Compounds such as benzylidene derivatives have been shown to halt the cell cycle progression in cancer cells, preventing their proliferation.
  • Enzyme Inhibition : Some derivatives selectively inhibit enzymes like SIRT2, which is implicated in neurodegenerative diseases and cancer progression .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Colon Cancer : A recent study synthesized novel chromone derivatives that exhibited potent activity against colon cancer cell lines (HCT-116). The compounds induced DNA fragmentation and altered mRNA expression levels of critical genes involved in apoptosis and cell cycle regulation .
  • Breast Cancer Research : In another investigation focusing on breast cancer (MCF-7), certain chromanone derivatives were found to significantly increase the expression of pro-apoptotic markers while decreasing anti-apoptotic markers compared to untreated controls .

Future Directions

The ongoing research into this compound and its derivatives opens new avenues for drug development. Potential areas for future exploration include:

  • Combination Therapies : Investigating the efficacy of combining chromanone derivatives with existing chemotherapeutic agents to enhance anticancer effects.
  • Targeted Drug Delivery : Developing methods for targeted delivery of chromanone-based drugs to improve specificity and reduce side effects.
  • Broader Biological Activities : Exploring other biological activities beyond anticancer effects, such as anti-inflammatory or antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chromanone derivatives, and how do reaction conditions influence yield and purity?

The synthesis of this compound derivatives often employs cyclization, aldol condensation, or organocatalytic methods. For example, Fridén-Saxin et al. demonstrated an aldol/oxa-Michael reaction using organocatalysts to construct substituted chromanones with high enantioselectivity . Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) critically affect stereochemical outcomes and yields. For instance, polar aprotic solvents like DMF enhance cyclization efficiency, while elevated temperatures may favor side reactions such as ring-opening . Researchers should validate purity via HPLC or GC-MS and optimize conditions using design-of-experiment (DoE) frameworks .

Q. How can researchers structurally characterize this compound derivatives using spectroscopic techniques?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR identify substituent positions and ring conformation. For example, the carbonyl group at C4 resonates at ~195–200 ppm in 13^13C NMR, while aromatic protons in the benzopyran ring show distinct splitting patterns .
  • IR : The C=O stretch of the chroman-4-one core appears at ~1680–1700 cm1^{-1} .
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions, critical for structure-activity relationship (SAR) studies .

Q. What in vitro assays are typically used to evaluate the biological activity of this compound derivatives?

Common assays include:

  • MAO inhibition : Radioligand binding assays using 3^{3}H-pargyline to quantify MAO-A/MAO-B inhibition, with IC50_{50} values calculated via nonlinear regression .
  • Antimicrobial activity : Broth microdilution (CLSI guidelines) to determine MIC values against bacterial/fungal strains .
  • Antioxidant assays : DPPH radical scavenging or FRAP assays to measure redox activity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound derivatives?

Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability) or off-target effects. Strategies include:

  • ADMET profiling : Predict absorption (Caco-2 permeability), metabolic stability (microsomal assays), and toxicity (AMES test) .
  • Target engagement studies : Use CRISPR/Cas9-engineered cell lines to validate on-target effects .
  • Pharmacodynamic modeling : Correlate plasma concentrations (LC-MS/MS) with efficacy in animal models . Systematic reviews of prior SAR data can identify structural motifs linked to translational failures .

Q. What computational strategies optimize this compound derivatives for μ-opioid receptor binding affinity?

Molecular docking (e.g., Glide or AutoDock) and molecular dynamics (MD) simulations are critical. Ezzat et al. docked 989 derivatives into the μ-opioid receptor (PDB: 4DKL), identifying substituents at R3 (e.g., α-methylstyrene) that enhance binding via Pi-Pi stacking and H-bond interactions with Tyr148 and Asp147 . Free energy perturbation (FEP) calculations can further refine substituent selection by estimating ΔΔG values .

Q. How do substituent electronic effects influence MAO-B selectivity in this compound derivatives?

Electron-withdrawing groups (e.g., halogens at C7) enhance MAO-B inhibition by modulating the compound’s redox potential and steric fit into the enzyme’s hydrophobic pocket. Petzer et al. showed that 7-bromo-4-chromanone derivatives exhibit >100-fold selectivity for MAO-B over MAO-A, attributed to favorable interactions with Leu171 and Ile199 in MAO-B . QSAR models using Hammett constants (σ) and π-descriptors can predict substituent effects .

Q. What methodologies address enantiomeric resolution in chiral this compound derivatives?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
  • Asymmetric synthesis : Organocatalysts like proline derivatives induce enantioselectivity during cyclization .
  • Crystallization-induced dynamic resolution (CIDR) : Enhances enantiopurity via kinetic control .

Q. How can molecular dynamics simulations validate docking predictions for this compound derivatives?

MD simulations (e.g., GROMACS) over 100 ns trajectories assess binding stability. Metrics include RMSD (<2 Å for ligand-receptor complexes) and hydrogen bond occupancy (>50%). For example, simulations confirmed that derivative N01 maintains stable interactions with the μ-opioid receptor beyond 50 ns .

Q. What strategies improve the metabolic stability of this compound-based MAO inhibitors?

  • Deuterium incorporation : Replace labile C-H bonds with C-D at metabolically vulnerable positions (e.g., benzylic sites) .
  • Prodrug design : Mask polar groups (e.g., hydroxyls) as esters or carbamates to reduce first-pass metabolism .
  • CYP450 inhibition assays : Identify metabolic hotspots using human liver microsomes + CYP-specific inhibitors .

Properties

IUPAC Name

2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTDXOZUKAQDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060081
Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

491-37-2
Record name Chromanone
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Record name 4-Chromanone
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Record name 4-Chromanone
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Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-
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Record name Chroman-4-one
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Synthesis routes and methods I

Procedure details

The amount of 10 g of 3,4-dimethoxyphenol and 7.8 g of 3,3-dimethyl acrylic acid were combined in a 125 ml. erlenmeyer flask and dissolved with the addition of 40 ml anhydrous ethyl ether. The ether was removed in vacuo and while the contents of the flask remained liquid, 50 gm of polyphosphoric acid was added. The flask and contents were placed on a steam bath and heated with stirring for 1 hour. At the end of 1 hour, 75 ml. of water was added and the contents stirred into solution for 5 minutes. The solution was allowed to cool and a substantial sticky precipitate formed. The aqueous layer was decanted and extracted with 100 ml. of ether. The ether extract was washed successively with 150 ml. of water, 100 ml. of 5% sodium carbonate and 100 ml. of saturated NaCl solution. The ether extract was dried over anhydrous sodium sulfate. The sticky residue formed on cooling was dissolved in 300 ml. of chloroform and washed successively with 150 ml. of water, two 150 ml. portions of 5% sodium carbonate solution and 150 ml. of saturated NaCl solution. The chloroform solution was dried over anhydrous sodium sulfate. The ethereal and chloroform extracts were combined and the solvents removed in vacuo leaving 16.17 gm of off-white crystalline chromanone.
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Synthesis routes and methods II

Procedure details

2-Hydroxyacetophenone compounds of structure XXXXI are treated with benzaldehyde compounds of structure XXXXII under suitable conditions to provide chroman-4-one compounds of structure XXXXIII. In some embodiments, 2-hydroxyacetophenone compounds of structure XXXXI are treated with benzaldehyde compounds of structure XXXXII, pyrrolidine, and methanol, with heating to about 50° C. for about 2 days to provide chroman-4-one compounds of structure XXXXIII. Chroman-4-one compounds of structure XXXXIII are then reacted tris(dibenzylideneacetone)dipalladium(0), tri-tert-butylphosphonium tetrafluoroborate, potassium bicarbonate, a suitable arylbromide, and 1,4-dioxane/water (4:1,) at about 110° C. to provide chroman-4-one compounds of structure XXXXIV. Chroman-4-one compounds of structure XXXXIV are then treated with methyl magnesium chloride in tetrahydrofuran at about 0° C., followed by 80% AcOH/H2O with warming to about 90° C. to provide compounds of structure XXXXV.
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Synthesis routes and methods III

Procedure details

A solution of protected hydroxyarylketone (1.0 equiv), 4-iodobenzaldehyde (1.0 equiv), piperidine (0.35 equiv), and DBU (0.35 equiv) in s-butanol (1.0 M) was heated at reflux. Using a Dean-Stark trap, half of the solvent was removed over 30-40 min, and the reaction was kept at reflux without further concentration for additional 4-8 h. The reaction mixture was cooled to 90° C., i-propanol (0.7-1.0 fold of s-butanol v/v) was added, and the reaction was allowed to cool to room temperature. Any large pieces of material were broken down with a spatula, and the suspension was stirred overnight (Note #1 & 2). The precipitate was collected by filtration to give the corresponding chromanone.
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hydroxyarylketone
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Synthesis routes and methods IV

Procedure details

2-Hydroxyacetophenone compounds of structure XXXXI are treated with benzaldehyde compounds of structure XXXXII under suitable conditions to provide chroman-4-one compounds of structure XXXXIII. In some embodiments, 2-hydroxyacetophenone compounds of structure XXXXI are treated with benzaldehyde compounds of structure XXXXII, pyrrolidine, and methanol, with heating to about 50° C. for about 2 days to provide chroman-4-one compounds of structure XXXXIII. Chroman-4-one compounds of structure XXXXIII are then reacted tris(dibenzylideneacetone)dipalladium(0), tri-tert-butylphosphonium tetrafluoroborate, potassium bicarbonate, a suitable arylbromide, and 1,4-dioxane/water (4:1,) at about 110° C. to provide chroman-4-one compounds of structure XXXXIV. Chroman-4-one compounds of structure XXXXIV are then treated with methyl magnesium chloride in tetrahydrofuran at about 0° C., followed by 80% AcOH/H2O with warming to about 90° C. to provide compounds of structure XXXXV.
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Synthesis routes and methods V

Procedure details

2-Hydroxyacetophenon (compound 1, R1 is as defined above) and compound 2 wherein R2 and R3 are as defined above are refluxed under heating in a solvent such as benzene, chlorobenzene, toluene and xylene, in the presence of a secondary amine such as pyrrolidine, piperidine and morpholine, using a Dean-Stark apparatus, while removing liberated water to give 4-chromanon (compound 3 wherein R1, R2 and R3 are as defined above).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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